rel-(-)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride
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Overview
Description
rel-(-)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its specific stereochemistry, which is crucial for its biological activity. It is often used in scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(-)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, introduction of the benzyl group, and the final resolution to obtain the desired stereochemistry. Common reagents used in these steps include reducing agents, protecting groups, and chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: rel-(-)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying chiral interactions and developing new synthetic methodologies.
Biology: In biological research, rel-(-)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride is used to study receptor binding and signal transduction pathways. It serves as a model compound for investigating the structure-activity relationships of piperidine derivatives.
Medicine: In medicine, this compound has potential applications as a pharmaceutical agent. It is studied for its potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of rel-(-)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is highly dependent on the stereochemistry of the compound, which ensures its specificity and potency.
Comparison with Similar Compounds
Levocetirizine: A second-generation antihistamine with a similar piperidine structure.
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Prochlorperazine: A phenothiazine derivative used as an antipsychotic and antiemetic.
Uniqueness: rel-(-)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its analogs. This makes it a valuable compound for studying the effects of chirality on pharmacological properties and for developing new therapeutic agents.
Properties
CAS No. |
2241130-58-3 |
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Molecular Formula |
C13H22Cl2N2 |
Molecular Weight |
277.2 |
Purity |
95 |
Origin of Product |
United States |
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